molecular formula C26H37N3O2 B5185877 N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide

N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide

Cat. No. B5185877
M. Wt: 423.6 g/mol
InChI Key: YDEOOVBSHSEMBQ-UHFFFAOYSA-N
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Description

N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide, also known as MFPB, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction. MFPB has been widely used in scientific research to investigate the mechanism of action of μ-opioid receptors and to develop new therapeutic strategies for pain management and addiction treatment.

Mechanism of Action

N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide acts as a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. The binding of N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide to the μ-opioid receptor inhibits the activation of downstream signaling pathways, resulting in a reduction in pain sensation and reward. N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has a high affinity for the μ-opioid receptor and does not activate other opioid receptors such as δ and κ receptors.
Biochemical and physiological effects:
N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has been shown to produce a dose-dependent inhibition of morphine-induced analgesia in animal models, indicating its potent antagonistic activity at the μ-opioid receptor. N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has also been shown to attenuate the rewarding effects of opioids and to reduce the development of tolerance and dependence. Additionally, N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has been shown to have a low potential for abuse and to produce fewer side effects compared to traditional opioids.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for the μ-opioid receptor, which makes it a valuable tool for investigating the mechanism of action of this receptor and for developing new therapeutic strategies for pain management and addiction treatment. However, one of the limitations of N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide may not be effective in all animal models of pain and addiction, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for the use of N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide in scientific research. Some of the key areas of focus are as follows:
1. Development of new analgesics: N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide can be used as a lead compound to develop new analgesics that selectively target μ-opioid receptors and have fewer side effects compared to traditional opioids.
2. Addiction treatment: N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide can be used to develop new treatment strategies for opioid addiction that target the μ-opioid receptor and reduce the risk of relapse.
3. Study of pain modulation: N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide can be used to investigate the role of μ-opioid receptors in pain modulation and to identify new targets for pain management.
4. Neurobiology of addiction: N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide can be used to study the neurobiological basis of addiction and to identify new targets for addiction treatment.
In conclusion, N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide, or N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide, is a synthetic compound that has been widely used in scientific research to investigate the mechanism of action of μ-opioid receptors and to develop new therapeutic strategies for pain management and addiction treatment. N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide acts as a selective antagonist of the μ-opioid receptor and has a high affinity for this receptor. N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide involves the reaction of 3-(5-methyl-2-furyl)benzylamine with N-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 4-chlorobutyryl chloride to yield N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide as a white solid. The purity and identity of N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide can be confirmed by various analytical methods such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has been extensively used in scientific research to investigate the mechanism of action of μ-opioid receptors and to develop new therapeutic strategies for pain management and addiction treatment. Some of the key applications of N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide in scientific research are as follows:
1. Study of μ-opioid receptor signaling: N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has been used to investigate the signaling pathways activated by μ-opioid receptors and to identify the downstream effectors involved in pain modulation and reward.
2. Development of new analgesics: N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has been used as a lead compound to develop new analgesics that selectively target μ-opioid receptors and have fewer side effects compared to traditional opioids.
3. Addiction research: N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide has been used to study the neurobiological basis of addiction and to develop new treatment strategies for opioid addiction.

properties

IUPAC Name

1-[1-[[3-(5-methylfuran-2-yl)phenyl]methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O2/c1-19(2)27-26(30)22-9-15-29(16-10-22)24-11-13-28(14-12-24)18-21-5-4-6-23(17-21)25-8-7-20(3)31-25/h4-8,17,19,22,24H,9-16,18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEOOVBSHSEMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC(=C2)CN3CCC(CC3)N4CCC(CC4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide

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